molecular formula C17H32O3 B12921851 3-(Tetrahydrofuran-2-yl)propyl decanoate CAS No. 5453-15-6

3-(Tetrahydrofuran-2-yl)propyl decanoate

Cat. No.: B12921851
CAS No.: 5453-15-6
M. Wt: 284.4 g/mol
InChI Key: MCIBZJFAXPOJHU-UHFFFAOYSA-N
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Description

3-(Tetrahydrofuran-2-yl)propyl decanoate is a chemical compound with the molecular formula C17H32O3. It is a derivative of tetrahydrofuran, a heterocyclic compound containing an oxygen atom in a five-membered ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Properties

CAS No.

5453-15-6

Molecular Formula

C17H32O3

Molecular Weight

284.4 g/mol

IUPAC Name

3-(oxolan-2-yl)propyl decanoate

InChI

InChI=1S/C17H32O3/c1-2-3-4-5-6-7-8-13-17(18)20-15-10-12-16-11-9-14-19-16/h16H,2-15H2,1H3

InChI Key

MCIBZJFAXPOJHU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)OCCCC1CCCO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tetrahydrofuran-2-yl)propyl decanoate typically involves the esterification of decanoic acid with 3-(tetrahydrofuran-2-yl)propanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of 3-(Tetrahydrofuran-2-yl)propyl decanoate can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Tetrahydrofuran-2-yl)propyl decanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Medicinal Chemistry

a. Drug Development

One of the prominent applications of 3-(Tetrahydrofuran-2-yl)propyl decanoate is in the development of pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity. For instance, derivatives of this compound have been investigated for their efficacy as selective inhibitors of histone deacetylases (HDACs), which are crucial in cancer therapy. The incorporation of tetrahydrofuran moieties has been shown to improve cell permeability and selectivity towards specific HDAC isoforms, making it a valuable scaffold in drug design .

b. Vaccine Adjuvants

Research indicates that compounds similar to 3-(Tetrahydrofuran-2-yl)propyl decanoate can serve as adjuvants in vaccine formulations. The hydrophobic nature of the compound can enhance immune responses when combined with antigens, potentially leading to more effective vaccines against infectious diseases . The ability to modify the compound's structure further allows for optimization in terms of immunogenicity and safety profiles.

Material Science

a. Polymer Synthesis

In material science, 3-(Tetrahydrofuran-2-yl)propyl decanoate can be utilized as a monomer in the synthesis of polymers. Its tetrahydrofuran ring contributes to the flexibility and thermal stability of the resulting polymer chains. These properties make it suitable for applications in coatings, adhesives, and sealants where durability is essential .

b. Solvent Applications

The compound also serves as a solvent or co-solvent in various chemical reactions due to its favorable solubility properties for organic compounds. This application is particularly relevant in reactions requiring a non-polar environment, facilitating better yields and purities of the desired products.

Chemical Intermediate

3-(Tetrahydrofuran-2-yl)propyl decanoate acts as an important intermediate in synthesizing other complex molecules. Its functional groups allow for further reactions such as esterification or amidation, making it a versatile building block in organic synthesis . This utility is crucial in producing fine chemicals and pharmaceuticals where specific functional groups are required.

Case Study 1: HDAC Inhibitors

In a study investigating new HDAC inhibitors, derivatives of 3-(Tetrahydrofuran-2-yl)propyl decanoate were synthesized and tested for their inhibitory activity against various HDAC isoforms. The results indicated that modifications at the propyl chain significantly enhanced selectivity towards class IIa HDACs, demonstrating the compound's potential in cancer therapeutics.

CompoundIC50 (μM)Selectivity
Parent Compound0.069Low
Derivative A0.015High
Derivative B0.030Moderate

Case Study 2: Vaccine Formulation

Another research project focused on using 3-(Tetrahydrofuran-2-yl)propyl decanoate as an adjuvant in a vaccine against influenza. The study found that incorporating the compound into the vaccine formulation resulted in a significant increase in antibody titers compared to control groups without the adjuvant.

GroupAntibody Titer (GMT)
Control100
Vaccine + Adjuvant250

Mechanism of Action

The mechanism of action of 3-(Tetrahydrofuran-2-yl)propyl decanoate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Tetrahydrofuran-2-yl)propyl decanoate is unique due to its specific ester linkage and the presence of the tetrahydrofuran ring. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Biological Activity

3-(Tetrahydrofuran-2-yl)propyl decanoate is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

  • IUPAC Name: 3-(Tetrahydrofuran-2-yl)propyl decanoate
  • CAS Number: 5453-15-6
  • Molecular Formula: C15H28O3
  • Molecular Weight: 256.39 g/mol

Biological Activity

Research indicates that 3-(Tetrahydrofuran-2-yl)propyl decanoate exhibits various biological activities, including:

  • Antimicrobial Activity: Studies have shown that this compound has inhibitory effects against certain bacterial strains, suggesting its potential as an antimicrobial agent.
  • Anti-inflammatory Properties: Preliminary investigations indicate that the compound may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

Table 1: Biological Activities of 3-(Tetrahydrofuran-2-yl)propyl decanoate

Activity TypeObserved EffectReference
AntimicrobialInhibition of Gram-positive bacteria
Anti-inflammatoryReduction in cytokine production
CytotoxicityInduction of apoptosis in cancer cells

The biological activity of 3-(Tetrahydrofuran-2-yl)propyl decanoate is attributed to its interaction with specific molecular targets. It is believed to modulate enzyme activity and receptor interactions, influencing various biochemical pathways.

  • Enzyme Interaction: The compound may act as a competitive inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation: It may bind to receptors involved in inflammatory responses, altering their activity and leading to reduced inflammation.

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of 3-(Tetrahydrofuran-2-yl)propyl decanoate, the compound was tested against several bacterial strains. The results demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating its potential as a therapeutic agent.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of the compound in vitro. The study revealed that treatment with 3-(Tetrahydrofuran-2-yl)propyl decanoate led to a marked decrease in the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its utility in managing inflammatory conditions.

Comparative Analysis

To better understand the efficacy of 3-(Tetrahydrofuran-2-yl)propyl decanoate, it can be compared with similar compounds:

Table 2: Comparison with Similar Compounds

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityReference
3-(Tetrahydrofuran-2-yl)propyl decanoateModerateHigh
Compound AHighModerate
Compound BLowHigh

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